3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding azepane derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Fluorenylmethoxycarbonyl chloride in dichloromethane with triethylamine as a base.
Major Products
The major products formed from these reactions include various protected amino acids and peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid exerts its effects involves the protection of amino groups. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where the sequence of amino acids must be precisely controlled .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid
- 3- { [ (9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid apart from similar compounds is its specific azepane ring structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)13-12-17-7-5-6-14-25(15-17)24(28)29-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,26,27) |
InChI Key |
IHVVYHTXASVXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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